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Introduction
ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2 (Src

homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine

phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical transducer of signaling from

receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[1] By inhibiting SHP2, ERAS-601

prevents its mediated signaling, leading to the inhibition of the MAPK pathway and subsequent

suppression of tumor cell growth.[2] These application notes provide detailed protocols for

assessing the target engagement of ERAS-601 in both in vitro and in vivo settings, focusing on

pharmacodynamic markers of MAPK pathway inhibition.

ERAS-601 Signaling Pathway
ERAS-601 allosterically inhibits SHP2, which plays a crucial role in activating the RAS-MAPK

signaling cascade downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 by

ERAS-601 leads to decreased phosphorylation of ERK (pERK) and a subsequent reduction in

the expression of downstream targets such as DUSP6.
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Caption: ERAS-601 inhibits SHP2, blocking RAS-MAPK signaling.
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Data Presentation
In Vitro Activity of ERAS-601

Parameter Value Cell Lines

Biochemical IC50 (SHP2) 4.6 nM[1] N/A

pERK Inhibition IC50 See Figure 1 NCI-H358, KYSE-520

DUSP6 mRNA Inhibition IC50 See Figure 1 NCI-H358, KYSE-520

Anti-proliferative IC50 Varies

Multiple KRAS, EGFR, BRAF

Class III, NF1LOF mutant cell

lines[1]

Note: Specific IC50 values for pERK and DUSP6 inhibition and anti-proliferative activity are

best determined from dose-response curves as shown in preclinical data presentations.

In Vivo Pharmacodynamic Activity of ERAS-601 in NCI-
H358 Xenograft Model
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Dose (mg/kg) Time Point
pERK Inhibition (%)
(Estimated from
Western Blot)

DUSP6 mRNA
Inhibition (Fold
Change)
(Estimated from
qPCR data)

10 2h ~50% ~0.4

10 6h ~75% ~0.2

10 24h ~25% ~0.8

30 2h ~75% ~0.2

30 6h ~90% ~0.1

30 24h ~50% ~0.5

100 2h >90% <0.1

100 6h >90% <0.1

100 24h ~75% ~0.3

Disclaimer: The quantitative values in this table are estimations derived from graphical

representations in a public presentation by Erasca, Inc. and are intended for illustrative

purposes. For precise quantitative data, direct experimental results should be consulted.

Experimental Protocols
In Vivo Assessment of pERK and DUSP6 in Tumor
Tissues
This protocol describes the assessment of ERAS-601 target engagement in a mouse xenograft

model (e.g., NCI-H358).
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Animal Dosing and Tissue Collection
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Caption: Workflow for in vivo assessment of ERAS-601 target engagement.

1.1. Animal Model and Dosing

Establish subcutaneous xenograft tumors in immunocompromised mice using a relevant

cancer cell line (e.g., NCI-H358 for KRAS mutant lung cancer).

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and

ERAS-601 treatment groups.

Prepare ERAS-601 in an appropriate vehicle for oral gavage.
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Administer a single dose of ERAS-601 (e.g., 10, 30, 100 mg/kg) or vehicle to the respective

groups.

At specified time points post-dosing (e.g., 2, 6, and 24 hours), euthanize the animals and

collect tumor and blood samples.

1.2. Tissue and Blood Processing

For tumor tissue, divide the sample into three portions:

One portion to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot and

qPCR analysis.

One portion to be fixed in 10% neutral buffered formalin for 24 hours and then embedded

in paraffin for immunohistochemistry (IHC).

For blood, collect into EDTA-containing tubes, centrifuge to separate plasma, and store the

plasma at -80°C for pharmacokinetic analysis.

1.3. Western Blot for pERK/Total ERK

Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2

overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.
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Detect chemiluminescence using an appropriate substrate and imaging system.

Quantify band intensities using densitometry software and normalize pERK levels to total

ERK.

1.4. qPCR for DUSP6 mRNA

Extract total RNA from frozen tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for

DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB).

Calculate the relative expression of DUSP6 using the ΔΔCt method, normalized to the

housekeeping gene and relative to the vehicle-treated control group.

1.5. Immunohistochemistry (IHC) for pERK

Cut 4-5 µm sections from the formalin-fixed, paraffin-embedded (FFPE) tumor blocks.

Deparaffinize and rehydrate the tissue sections.

Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a suitable blocking serum.

Incubate with a primary antibody against pERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP

conjugate.

Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

Score the slides based on the intensity and percentage of pERK-positive tumor cells.
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Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein

in a cellular environment. The principle is that ligand binding stabilizes the target protein,

resulting in a higher melting temperature.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

2.1. Cell Culture and Treatment

Culture a relevant cell line (e.g., HEK293T overexpressing SHP2, or a cancer cell line with

high SHP2 expression) to 80-90% confluency.

Harvest and resuspend the cells in culture medium.

Treat the cells with various concentrations of ERAS-601 or vehicle (DMSO) for 1 hour at

37°C.

2.2. Heat Challenge and Lysis

Aliquot the treated cell suspensions into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3

minutes in a thermal cycler, followed by cooling to 4°C.

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

2.3. Protein Quantification and Western Blot

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of the soluble fractions.

Perform Western blotting for SHP2 on the soluble fractions as described in section 1.3, using

a primary antibody against SHP2.

2.4. Data Analysis

Quantify the SHP2 band intensities for each temperature point and treatment condition.
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Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each

treatment group.

Plot the normalized soluble SHP2 fraction against the temperature to generate melt curves

for both vehicle and ERAS-601 treated samples.

The shift in the melting temperature (Tm) between the vehicle and ERAS-601 treated

samples indicates target engagement. An isothermal dose-response experiment can also be

performed at a fixed temperature near the Tm to determine the EC50 for target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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